![molecular formula C19H18O6 B2991264 Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374710-58-4](/img/structure/B2991264.png)
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound belonging to the class of chromen-2-ones. This compound features a furan ring fused to a chromen-2-one structure, with a methyl ester group at the 2-position of the furan ring and a propyl group at the 4-position of the chromen ring. Due to its unique structural attributes, it has garnered interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxyacetophenone and propyl bromide as starting materials.
Reaction Steps: The process involves the formation of a propyl-substituted chromen-2-one through a Knoevenagel condensation followed by cyclization. The resulting chromen-2-one is then reacted with a furan derivative to introduce the furan ring.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the furan ring, leading to the formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the chromen-2-one moiety, resulting in the formation of chroman-2-ones.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Chroman-2-ones.
Substitution Products: Derivatives with various functional groups at the propyl position.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities. Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It interferes with cell proliferation and induces apoptosis in cancer cells.
相似化合物的比较
Methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate: This compound is structurally similar but has a methyl group at the 5-position of the furan ring.
7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: Another related compound with an acetate group instead of a carboxylate group.
This comprehensive overview highlights the significance of Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate in scientific research and industry. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
属性
IUPAC Name |
methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22-2/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBUXSESCENMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
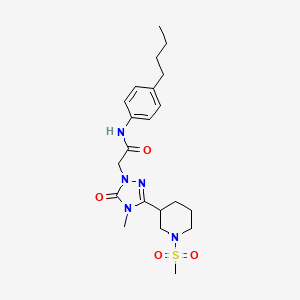
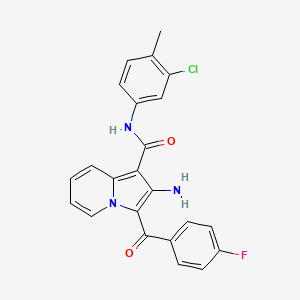
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
![8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
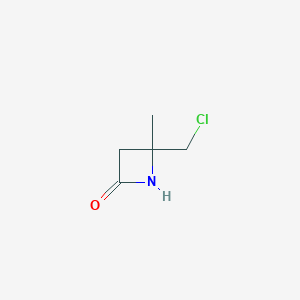
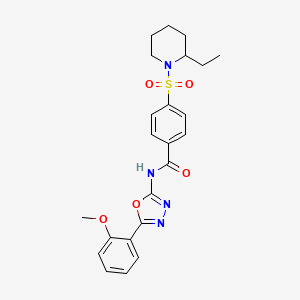
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
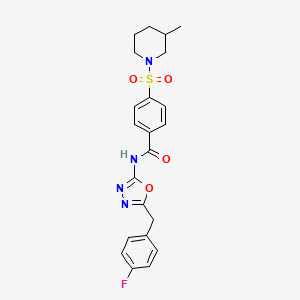

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)

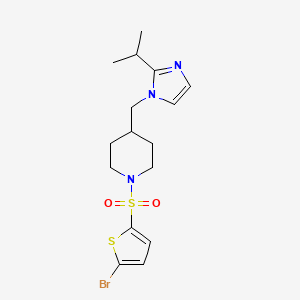
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

